

Application Notes: Lentiviral-Mediated Overexpression of Adipsin in Adipocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Adiposin*

Cat. No.: *B1587577*

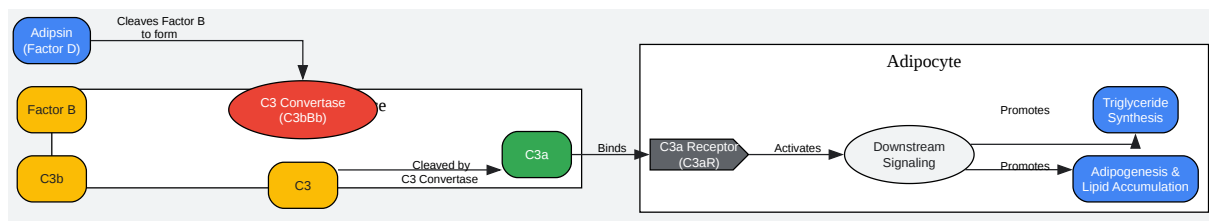
[Get Quote](#)

Introduction

Adipsin, also known as Complement Factor D, is a critical adipokine primarily secreted by adipocytes.[1][2] It functions as the rate-limiting enzyme in the alternative complement pathway.[3][4] Research has highlighted Adipsin's role not only in immune regulation but also in metabolic homeostasis. It is involved in triglyceride synthesis, adipocyte differentiation, and the regulation of pancreatic β -cell function, making it a significant target for studying obesity, type 2 diabetes (T2D), and related metabolic disorders.[1][4][5] Lentiviral vectors provide a robust and efficient tool for mediating stable gene overexpression in adipocytes, which are often difficult to transfect using other methods.[6] This document provides detailed protocols for the lentiviral-mediated overexpression of Adipsin in adipocytes, along with data interpretation and visualization of the associated signaling pathway.

Adipsin Signaling Pathway

Adipsin catalyzes the initial and rate-limiting step in the alternative complement pathway. Within the adipose tissue microenvironment, Adipsin cleaves Factor B, which is bound to C3b, forming the C3 convertase (C3bBb).[5][7] This enzyme complex then cleaves Complement Component 3 (C3) into its active fragments, C3a and C3b.[7] The anaphylatoxin C3a can then bind to its receptor, C3aR, on adipocytes, stimulating downstream signaling that promotes triglyceride synthesis and adipogenesis.[5] This pathway highlights a direct link between complement activation and lipid metabolism within fat cells.

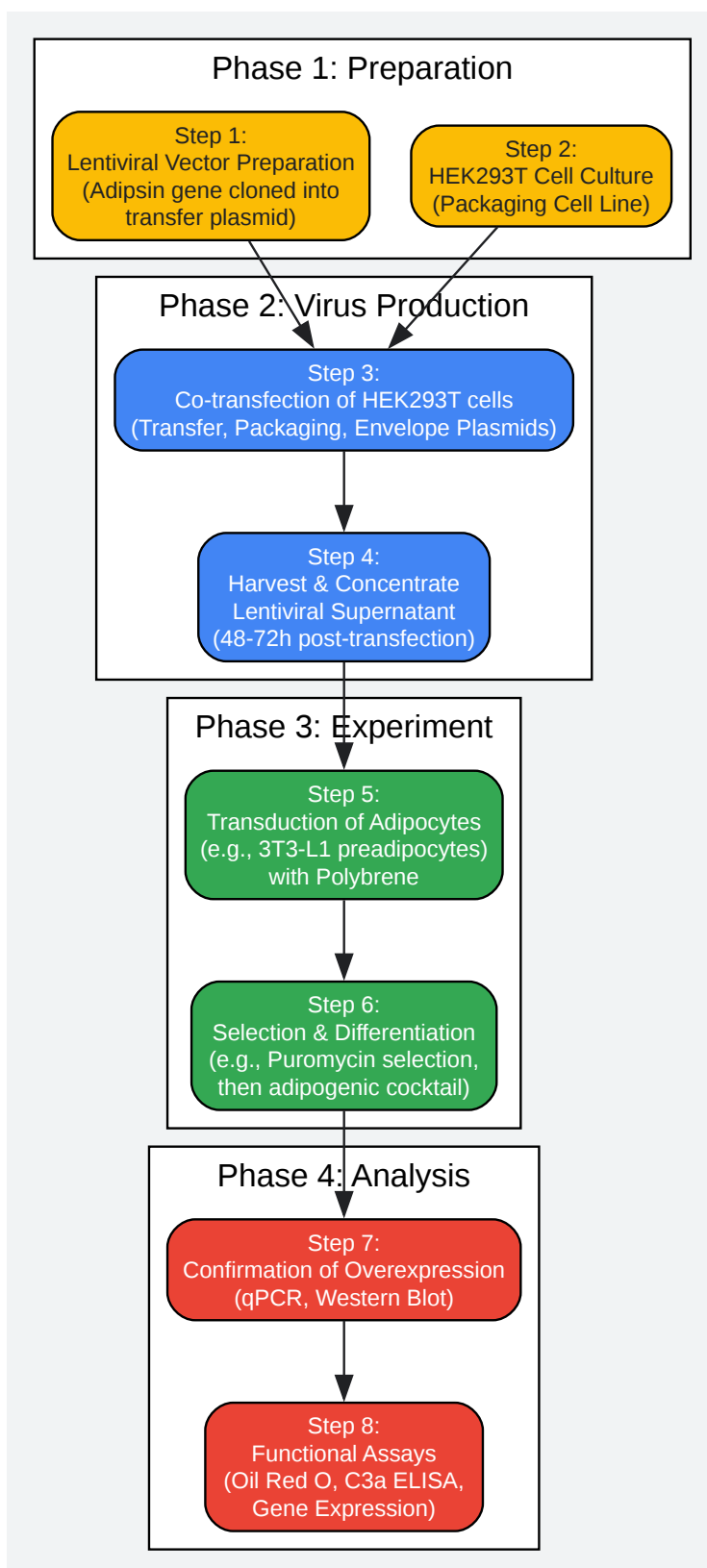


[Click to download full resolution via product page](#)

Caption: Adipsin signaling cascade in adipocytes.

Experimental Protocols

A typical workflow for Adipsin overexpression involves preparing the lentiviral vector, producing the virus in packaging cells, transducing the target adipocytes, and finally, analyzing the outcomes of the overexpression.



[Click to download full resolution via product page](#)

Caption: Workflow for lentiviral overexpression of Adipsin.

Protocol 1: Production of High-Titer Adipsin Lentivirus

This protocol describes the production of replication-incompetent lentivirus in HEK293T cells using a 2nd generation packaging system.

Materials:

- HEK293T cells (low passage, <15)
- DMEM with 10% FBS
- Transfer plasmid: pLV[Exp]-EGFP:T2A:Puro-CMV>hADIPSIN (or similar lentiviral vector with Adipsin cDNA)
- Packaging plasmid: psPAX2
- Envelope plasmid: pMD2.G
- Transfection reagent (e.g., PEI, Lipofectamine 2000, or CaPO₄)[8][9]
- Opti-MEM I Reduced Serum Medium
- 0.45 µm PES filters
- 10 cm tissue culture dishes

Procedure:

- Cell Seeding: The day before transfection, seed $8-9 \times 10^6$ HEK293T cells per 10 cm dish in DMEM with 10% FBS (no antibiotics) to achieve ~90% confluency on the day of transfection. [10]
- Transfection Mix Preparation: For each 10 cm dish:
 - Mixture A (DNA): In a sterile tube, mix the following plasmids in 0.5 mL of Opti-MEM:
 - 10 µg psPAX2 (Packaging)
 - 10 µg Adipsin Transfer Plasmid

- 1-2 µg pMD2.G (Envelope)[10]
- Mixture B (Transfection Reagent): In a separate tube, dilute the transfection reagent in 0.5 mL of Opti-MEM according to the manufacturer's instructions.
- Transfection:
 - Add Mixture A to Mixture B, mix gently, and incubate at room temperature for 20 minutes.
 - Add the combined 1 mL DNA-reagent complex dropwise to the HEK293T cells. Swirl the plate gently to distribute.
 - Incubate at 37°C with 5% CO₂.
- Medium Change: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.[10]
- Virus Harvest:
 - At 48 hours post-transfection, collect the cell supernatant (which contains the viral particles).
 - Optionally, add another 10 mL of fresh media and collect a second batch at 72 hours post-transfection.
- Virus Processing:
 - Centrifuge the collected supernatant at 2000 x g for 5 minutes to pellet cell debris.[9]
 - Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.
 - Aliquot the cleared viral supernatant and store it at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of 3T3-L1 Adipocytes

This protocol is optimized for transducing 3T3-L1 preadipocytes, which can then be differentiated into mature adipocytes expressing the gene of interest. Lentiviral vectors can efficiently transduce both preadipocytes and quiescent mature adipocytes.[6][11]

Materials:

- 3T3-L1 preadipocytes
- DMEM with 10% Calf Serum (for preadipocytes)
- Adipsin lentiviral stock (from Protocol 1)
- Polybrene (8 mg/mL stock)
- Puromycin (for selection)
- Adipocyte differentiation cocktail (e.g., IBMX, dexamethasone, insulin)

Procedure:

- Cell Seeding: Seed 3T3-L1 preadipocytes in a 6-well plate at a density that allows them to be 50-60% confluent on the day of transduction.
- Transduction:
 - On the day of transduction, remove the culture medium.
 - Add fresh medium containing Polybrene to a final concentration of 8 µg/mL.^[8]
 - Add the Adipsin lentivirus to the cells. The amount of virus (Multiplicity of Infection, MOI) should be determined empirically by titration for optimal expression and minimal toxicity.
 - Incubate overnight (16-24 hours) at 37°C.
- Medium Change: After incubation, remove the virus-containing medium and replace it with fresh culture medium.
- Selection (Optional but Recommended):
 - 48 hours post-transduction, begin selection by adding Puromycin to the culture medium (the optimal concentration, typically 1-2 µg/mL, should be determined via a kill curve).

- Replace the selective medium every 2 days until non-transduced control cells are eliminated (typically 3-5 days).
- Expansion and Differentiation:
 - Expand the stable, Adipsin-overexpressing 3T3-L1 cell line.
 - To differentiate, grow the cells to confluence and treat with a standard adipogenic cocktail.

Protocol 3: Analysis of Adipsin Overexpression and Function

A. Confirmation of Overexpression (Real-Time qPCR)

- RNA Isolation: Isolate total RNA from transduced and control adipocytes using a commercial kit.
- cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.
- qPCR: Perform real-time qPCR using SYBR Green and primers specific for Adipsin and a housekeeping gene (e.g., GAPDH).
 - Human Adipsin Forward Primer: 5'-CTACAGCTGTCGGAGAAG-3'[\[12\]](#)

B. Functional Analysis (Lipid Accumulation)

- Oil Red O Staining:
 - Differentiate transduced and control 3T3-L1 cells into mature adipocytes in a 12-well plate.
 - Wash cells with PBS and fix with 10% formalin for 30 minutes.
 - Wash with water and then with 60% isopropanol.
 - Stain with Oil Red O solution for 30 minutes to visualize intracellular lipid droplets.
 - Wash with water and acquire images.
- Quantification:

- To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol.
- Measure the absorbance of the eluate at ~500 nm. An increase in absorbance indicates greater lipid accumulation.

Quantitative Data Summary

Lentiviral overexpression of Adipsin has been shown to produce significant functional changes in adipocyte biology.

Parameter	Cell Type	Vector	Result	Reference
Transduction Efficiency	3T3-L1 Adipocytes	LV-PGK-GFP	>95% GFP expression	[6]
C3a Production	3T3-L1 Preadipocytes	pBp-Cfd (Adipsin)	~3-fold increase vs. control	[5]
Lipid Accumulation	3T3-L1 Cells	Adipsin Overexpression	Increased Oil Red O staining	[5]
Adipocyte Markers	3T3-L1 Cells	Adipsin Overexpression	Increased expression (e.g., PPAR γ)	[5]

Condition	Model	Adipsin Expression Change	Associated Factors	Reference
Obesity	db/db mice adipose tissue	Markedly decreased mRNA and serum levels	Increased ER stress markers (CHOP, ATF4)	[3][13]
ER Stress (in vitro)	3T3-L1 adipocytes (Thapsigargin treatment)	Dose- and time-dependent decrease in mRNA and protein	Decreased expression of PPAR γ	[3]
Type 2 Diabetes	Human Adipose Tissue	Increased mRNA expression	Positively correlated with age in non-T2D individuals	[12][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Adipsin Expression by Endoplasmic Reticulum Stress in Adipocytes [mdpi.com]
- 4. Adipsin is an Adipokine that Improves β Cell Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-Induced Complement Factor D (Adipsin) Promotes Lipid Accumulation and Adipocyte Differentiation | PLOS One [journals.plos.org]

- 6. Lentiviral vectors efficiently transduce quiescent mature 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Adipsin and adipocyte-derived C3aR1 regulate thermogenic fat in a sex-dependent fashion [insight.jci.org]
- 8. Efficient Lentiviral Transduction of Adipose Tissue-Derived Mouse Mesenchymal Stem Cells and Assessment of Their Penetration in Female Mice Cervical Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. mdanderson.org [mdanderson.org]
- 11. researchgate.net [researchgate.net]
- 12. Adipose tissue-derived adipsin marks human aging in non-type 2 diabetes population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adipsin Serum Concentrations and Adipose Tissue Expression in People with Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Lentiviral-Mediated Overexpression of Adipsin in Adipocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587577#lentiviral-mediated-overexpression-of-adipsin-in-adipocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com